molecular formula HfCl4<br>Cl4Hf B085390 Hafnium tetrachloride CAS No. 13499-05-3

Hafnium tetrachloride

Cat. No. B085390
CAS RN: 13499-05-3
M. Wt: 320.3 g/mol
InChI Key: PDPJQWYGJJBYLF-UHFFFAOYSA-J
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Description

Synthesis Analysis

Hafnium tetrachloride can be synthesized through various methods, including the direct chlorination of hafnium metal. It also forms as a product in reactions involving hafnium and other chlorides, as demonstrated in studies where silyl anions react with hafnium tetrachloride to form [tris(trimethylsilyl)silyl]trichlorohafnium complexes (Frank, Baumgartner, & Marschner, 2002).

Molecular Structure Analysis

The molecular structure of hafnium tetrachloride includes hafnium at the center surrounded by four chlorine atoms in a tetrahedral arrangement. Studies on related hafnium complexes provide insights into the coordination and electronic structure of hafnium compounds, such as hafnium alkylidene complexes (Fryzuk, Duval, Patrick, & Rettig, 2001).

Chemical Reactions and Properties

Hafnium tetrachloride participates in various chemical reactions, including the formation of hafnium-based complexes and catalysts for organic transformations. For example, it catalyzes the acetalization of carbonyl compounds, demonstrating its utility in synthetic organic chemistry (Bonilla-Landa, López-Hernández, Barrera-Méndez, Salas, & Olivares-Romero, 2019).

Physical Properties Analysis

The physical properties of hafnium tetrachloride, such as its melting and boiling points, solubility in various solvents, and volatility, are crucial for its handling and application in different chemical processes. Its solid-state structure and behavior in solutions have been studied through techniques like X-ray crystallography and spectroscopy (Hagfeldt, Kessler, & Persson, 2004).

Chemical Properties Analysis

Hafnium tetrachloride's chemical properties, including reactivity with various organic and inorganic compounds, its role as a precursor for the synthesis of hafnium-based materials, and its use in catalysis, are well-documented. Its involvement in the synthesis of hafnium nanomaterials by alkali metal reduction illustrates its reactivity and potential for creating advanced materials (Purdy, Sorber, Epshteyn, Pettigrew, & Miller, 2011).

Scientific Research Applications

Microelectronics

Hafnium tetrachloride is widely used in the semiconductor industry as a precursor for the formation of the high-k dielectric material Hafnium Oxide . The major applications of HfO are High-k Metal Gate (HKMG) transistors and capacitor structures .

Catalyst for Ziegler-Natta Polymerization

Hafnium tetrachloride is the precursor to highly active catalysts for the Ziegler-Natta polymerization of alkenes, especially propylene . Typical catalysts are derived from tetrabenzylhafnium .

Lewis Acid in Organic Synthesis

HfCl4 is an effective Lewis acid for various applications in organic synthesis . It can act as a catalyst in various organic reactions, enhancing the reactivity of many organic compounds.

Production of Hafnium Metal

Hafnium tetrachloride is utilized in the production of hafnium metal, which has applications in the aerospace industry, nuclear reactors, and thermoelectric devices.

Formation of Hafnium Oxide Nanoparticles

Hafnium oxide nanoparticles were synthesized by a hydrothermal route, using hafnium tetrachloride as the starting material and sodium hydroxide to adjust the pH . Both pure tetragonal hafnium oxide and pure monoclinic hafnium oxide were obtained .

Dopant in Semiconductors

Hafnium compounds, including HfCl4, are used as a dopant in semiconductors . This helps to modify the electrical properties of the semiconductor material .

Production of Superalloys

Hafnium is used in superalloys due to its high melting point of 2,233 degrees Celsius . It improves tensile strength and is commonly added to nickel-base alloys used in jet engines and to niobium-based alloys used for rocket engine thruster nozzles .

Plasma Welding Tips

Hafnium is used as an insert for plasma welding tips, where its high melting point extends the life of the tips and enhances performance .

Thin Film Coatings

Hafnium is used in thin film coatings to provide hardness and protection for optical systems .

Blue Lasers in DVD Readers

Hafnium oxide is used in blue lasers in DVD readers .

Microprocessors

In electronic applications, hafnium tetrachloride and hafnium oxide are used in microprocessors because the temperature resistance of these compounds make them good substitutes for silicon .

Cathode in X-ray Tubes

Hafnium can be used as the cathode in an X-ray tube . It is a common electronic material in the photovoltaic manufacturing industry .

Alloy Material

Hafnium is a good alloy material, with strong ductility, antioxidant capacity, and high-temperature resistance . A niobium-hafnium alloy containing about 10% hafnium is commonly used in the aerospace industry .

Production and Purification of Hafnium Metal

Hafnium(IV) chloride has applications in the production and purification of hafnium metal . They are volatile solids with polymeric structures .

Precursor to Organohafnium Compounds

These tetrachlorides are precursors to various organohafnium compounds such as hafnocene dichloride and tetrabenzylhafnium .

Safety And Hazards

Hafnium tetrachloride causes severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling. Wearing protective gloves, protective clothing, eye protection, and face protection is advised .

Future Directions

The demand for hafnium is driven by the aerospace and electronic industries. As growth accelerates after the pandemic, shortages have been created, leading to a 400% surge in hafnium’s price .

properties

IUPAC Name

tetrachlorohafnium
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InChI

InChI=1S/4ClH.Hf/h4*1H;/q;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPJQWYGJJBYLF-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

Cl[Hf](Cl)(Cl)Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

HfCl4, Cl4Hf
Record name Hafnium(IV) chloride
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Molecular Weight

320.3 g/mol
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Physical Description

Dry Powder, Powder; [Sigma-Aldrich MSDS]
Record name Hafnium chloride (HfCl4), (T-4)-
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Record name Hafnium tetrachloride
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Product Name

Hafnium tetrachloride

CAS RN

13499-05-3, 37230-84-5
Record name Hafnium tetrachloride
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Record name Hafnium chloride
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Record name Hafnium chloride (HfCl4), (T-4)-
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Record name Hafnium tetrachloride
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Citations

For This Compound
1,330
Citations
AA Palko, AD Ryon, DW Kuhn - The Journal of Physical Chemistry, 1958 - ACS Publications
Experimental Materials.—The charge materials were prepared from oxides obtained fromDe Rewal International Rare Metals Company. According to the manufacturer, the ZrO, con-…
Number of citations: 79 pubs.acs.org
DH Triyoso, RI Hegde, BE White, PJ Tobin - Journal of applied physics, 2005 - pubs.aip.org
Physical and electrical characteristics of atomic-layer-deposited HfO 2 deposited using hafnium tetrachloride (HfCl 4) and tetrakis [ethylmethylaminohafnium](TEMAHf) precursors were …
Number of citations: 59 pubs.aip.org
RL Puurunen - Journal of applied physics, 2004 - pubs.aip.org
… The hafnium tetrachloride/water ALD process, of interest for … The ligand exchange reaction of hafnium tetrachloride with … of OH groups reacted with hafnium tetrachloride. The physical …
Number of citations: 103 pubs.aip.org
WK Kim, SW Rhee, NI Lee, JH Lee… - Journal of Vacuum …, 2004 - pubs.aip.org
Atomic layer chemical vapor deposition (ALCVD) of hafnium silicate films with a precursor combination of HfCl 4 and TBOS (tetra-n-butyl orthosilicate) was studied for high dielectric …
Number of citations: 27 pubs.aip.org
AP Purdy, R Sorber, A Epshteyn, KA Pettigrew… - Journal of Nanoparticle …, 2011 - Springer
Hafnium tetrachloride was reduced in organic solvents with lithium powder, sodium–potassium alloy, or lithium hydride/Et 3 B. All reductions required sonochemical agitation to proceed …
Number of citations: 5 link.springer.com
EM Larsen, ET La Verne - Journal of Inorganic and Nuclear Chemistry, 1956 - Elsevier
The system zirconium (hafnium) tetrachloride, isoamyl ether, and acetonitrile shows a binodal curve which is truncated by a line representing equilibrium of a solid phase, MCl 4 : 2CH 3 …
Number of citations: 15 www.sciencedirect.com
FA Cotton, PA Kibala, WA Wojtczak - Acta Crystallographica Section …, 1991 - scripts.iucr.org
… IV metals with halides and phosphines, especially those that contain metal-metal bonds, we have synthesized and struc- turally characterized two adducts of hafnium tetrachloride with …
Number of citations: 8 scripts.iucr.org
V Subramanian, M Vijayakumar… - Inorganic Chemistry, 1993 - ACS Publications
The multiple-scattering Xa method has been widely used in investigating the electronic structure of transition metal complexes. 2-6 A comparative assessment of scattered-wave …
Number of citations: 6 pubs.acs.org
JY Poinso, S Bouvet, P Ozil, JC Poignet… - Journal of the …, 1993 - iopscience.iop.org
The electrochemical reduction of hafnium tetrachloride has been studied in molten equimolar from 700 to 900 C. Using voltammetry on a tungsten electrode, only the+ IV and 0 …
Number of citations: 11 iopscience.iop.org
RV Moore, SY Tyree - Journal of the American Chemical Society, 1954 - ACS Publications
… Taking the values for the integral heats of solution of zirconium tetrachloride and hafnium tetrachloride in nitrobenzene at 0.1 molal dilutions as —10.5 and —11.2 kcal./ mole, …
Number of citations: 4 pubs.acs.org

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